Comparative Efficacy in Pregnancy Hypertension: Methyldopa vs. Placebo and Labetalol
Methyldopa significantly reduces the risk of severe hypertension in pregnancy compared to placebo/no treatment, with a quantified relative risk (RR) of 0.44 (95% CI: 0.20–0.99). This effect, while significant, is less pronounced than that observed with labetalol (RR: 0.20, 95% CI: 0.09–0.48) [1]. In direct head-to-head comparisons among methyldopa, labetalol, and nifedipine for the management of severe hypertension in pregnancy, no statistically significant difference in the primary outcome of severe hypertension was detected [2].
| Evidence Dimension | Reduction in Incidence of Severe Hypertension vs. Placebo |
|---|---|
| Target Compound Data | Relative Risk (RR) = 0.44 (95% CI: 0.20–0.99) |
| Comparator Or Baseline | Labetalol: RR = 0.20 (95% CI: 0.09–0.48); Placebo: RR = 1.0 (baseline) |
| Quantified Difference | Methyldopa reduces severe hypertension risk by 56% vs. placebo; labetalol reduces by 80% vs. placebo. |
| Conditions | Systematic review and network meta-analysis of 23 randomized controlled trials (3989 women) in hypertensive disorders of pregnancy. |
Why This Matters
This evidence confirms methyldopa's established efficacy in pregnancy hypertension, providing a quantifiable benchmark against both placebo and alternative agents for procurement decisions in obstetric formulary management.
- [1] Alberts A, et al. Oral antihypertensive treatment during pregnancy: a systematic review and network meta-analysis. Am J Obstet Gynecol. 2025. PMID: not available. doi: 10.1016/j.ajog.2025.04.002. View Source
- [2] Easterling T, et al. Oral antihypertensive regimens for management of severe hypertension in pregnancy: an open-label, randomised controlled trial. Lancet. 2023. NCT01912677. View Source
